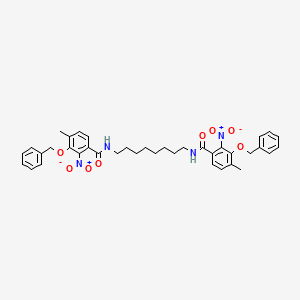
N,N'-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide): is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an octane-1,8-diyl linker connecting two benzamide groups, each substituted with benzyloxy, methyl, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) typically involves a multi-step process:
Formation of Intermediate Benzamides: The initial step involves the synthesis of 3-(benzyloxy)-4-methyl-2-nitrobenzoic acid. This can be achieved through nitration of 3-(benzyloxy)-4-methylbenzoic acid using a mixture of concentrated nitric and sulfuric acids.
Amidation Reaction: The intermediate benzoic acid is then converted to the corresponding benzamide by reacting with octane-1,8-diamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Reduction: Formation of N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-aminobenzamide).
Substitution: Formation of derivatives with substituted benzyloxy groups.
Oxidation: Formation of N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-carboxy-2-nitrobenzamide).
Wissenschaftliche Forschungsanwendungen
N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel materials and complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced polymers and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Octane-1,8-diyl)bis(3-phenylpropanamide): A structurally similar compound with phenyl groups instead of benzyloxy groups.
N,N’-(Hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide): Similar structure with a shorter hexane linker.
Uniqueness
N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) is unique due to its specific combination of functional groups and linker length, which confer distinct chemical properties and potential applications. The presence of benzyloxy, methyl, and nitro groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
85513-26-4 |
|---|---|
Molekularformel |
C38H42N4O8 |
Molekulargewicht |
682.8 g/mol |
IUPAC-Name |
4-methyl-N-[8-[(4-methyl-2-nitro-3-phenylmethoxybenzoyl)amino]octyl]-2-nitro-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C38H42N4O8/c1-27-19-21-31(33(41(45)46)35(27)49-25-29-15-9-7-10-16-29)37(43)39-23-13-5-3-4-6-14-24-40-38(44)32-22-20-28(2)36(34(32)42(47)48)50-26-30-17-11-8-12-18-30/h7-12,15-22H,3-6,13-14,23-26H2,1-2H3,(H,39,43)(H,40,44) |
InChI-Schlüssel |
PIRRNBLBMNFGIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCCCCCCCNC(=O)C2=C(C(=C(C=C2)C)OCC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-])OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


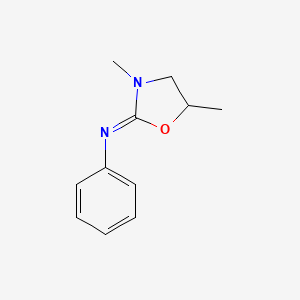
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
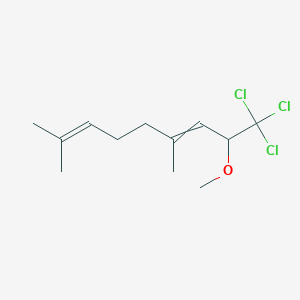
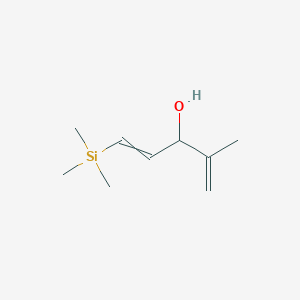


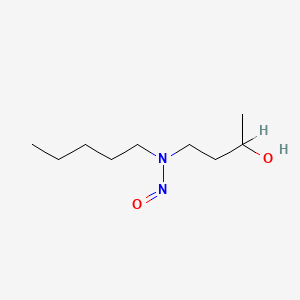
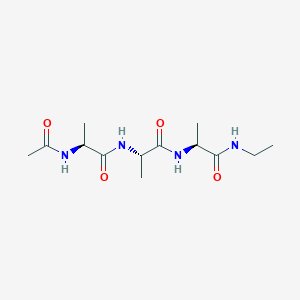
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
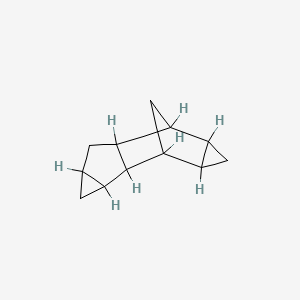
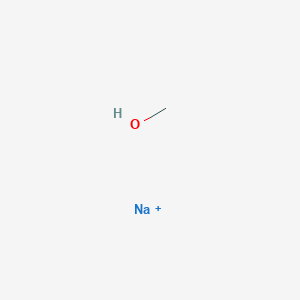
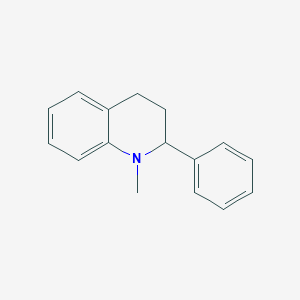
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)

